

# physical and chemical properties of Napyradiomycin B4

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Napyradiomycin B4**

Cat. No.: **B048081**

[Get Quote](#)

An In-depth Technical Guide to **Napyradiomycin B4**

## Introduction

**Napyradiomycin B4** is a halogenated meroterpenoid belonging to the napyradiomycin family of natural products.<sup>[1]</sup> These compounds are primarily isolated from actinomycetes, particularly those of the *Streptomyces* genus, found in both terrestrial and marine environments.<sup>[1][2]</sup> First isolated from the culture broth of *Chainia rubra*, **Napyradiomycin B4** has garnered significant interest within the scientific community due to its complex chemical structure and potent biological activities.<sup>[3][4]</sup> Structurally, it features a semi-naphthoquinone core and a cyclized monoterpenoid substituent, a characteristic of the napyradiomycin B series.<sup>[2]</sup> This guide provides a comprehensive overview of the physical and chemical properties of **Napyradiomycin B4**, its experimental protocols, and its mechanism of action, tailored for researchers in drug discovery and development.

## Chemical and Physical Properties

The chemical identity and physical characteristics of **Napyradiomycin B4** are summarized below. The data is compiled from various spectroscopic and computational sources.

## Chemical Identifiers

| Identifier        | Value                                                                                                                                                              | Source |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| IUPAC Name        | (3R,4aR,10aS)-3,4a-dichloro-10a-[(1S,3S,6S)-3-chloro-6-hydroxy-2,2,6-trimethylcyclohexyl]methyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | [5]    |
| Molecular Formula | C <sub>25</sub> H <sub>31</sub> Cl <sub>3</sub> O <sub>6</sub>                                                                                                     | [5]    |
| CAS Number        | 111216-63-8                                                                                                                                                        | [5]    |
| Synonyms          | Npd-B4, 13-Hydroxy-13-methylnapyradiomycin B1                                                                                                                      | [5]    |

## Physicochemical Data

| Property                     | Value                                                        | Source |
|------------------------------|--------------------------------------------------------------|--------|
| Molecular Weight             | 533.9 g/mol                                                  | [5]    |
| Exact Mass                   | 532.118622 Da                                                | [5]    |
| Appearance                   | Yellow amorphous powder<br>(inferred from related compounds) | [6]    |
| XLogP3-AA                    | 5.2                                                          | [5]    |
| Hydrogen Bond Donor Count    | 3                                                            | [5]    |
| Hydrogen Bond Acceptor Count | 6                                                            | [5]    |

## Spectroscopic Data

The structure of **Napyradiomycin B4** was elucidated using a combination of spectroscopic techniques, with its absolute structure confirmed by X-ray crystallography.[3][4]

| Spectroscopic Method                          | Key Observations                                                                                        | Source |
|-----------------------------------------------|---------------------------------------------------------------------------------------------------------|--------|
| <sup>1</sup> H NMR (in DMSO-d <sub>6</sub> )  | Data available in supplementary materials of the cited reference. [7]                                   |        |
| <sup>13</sup> C NMR (in DMSO-d <sub>6</sub> ) | Data available in supplementary materials of the cited reference. [7]                                   |        |
| Mass Spectrometry (MS)                        | LR-ESI-MS data available in supplementary materials. [7]                                                |        |
| Infrared (IR)                                 | Characteristic absorptions for hydroxyl (-OH) and conjugated carbonyl (C=O) groups are expected. [2][6] |        |
| Ultraviolet (UV)                              | Strong absorption patterns indicative of the aromatic naphthoquinone core are expected. [2][8]          |        |

## Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe key experimental protocols related to **Napyradiomycin B4**.

### Isolation and Purification Protocol

**Napyradiomycin B4** is typically isolated from the fermentation broth of *Streptomyces* species. The following is a generalized protocol based on common laboratory practices.[6][9]



[Click to download full resolution via product page](#)

Caption: General workflow for the isolation and purification of **Napyradiomycin B4**.

- Fermentation: A suitable producing strain (e.g., *Chainia rubra* MG802-AF1 or other marine-derived *Streptomyces* sp.) is cultivated in a large volume of appropriate liquid medium.[3][6]
- Extraction: The culture broth is harvested and repeatedly extracted with an organic solvent such as ethyl acetate or acetone to partition the secondary metabolites.[6][9]
- Concentration: The organic solvent fractions are combined and evaporated under reduced pressure to yield a crude extract.[9]
- Initial Fractionation: The crude extract is subjected to silica gel flash column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate-methanol) to separate the components based on polarity.[6]
- Further Separation: Fractions containing the target compound are further purified using techniques like preparative thin-layer chromatography (TLC) or additional column chromatography.[6]
- Final Purification: The final purification is typically achieved by reverse-phase High-Performance Liquid Chromatography (HPLC) to yield pure **Napyradiomycin B4**.[9]

## Biological Assay: Inhibition of Osteoclastogenesis

**Napyradiomycin B4** has been shown to suppress the formation of osteoclasts. The following protocol is based on the methodology used to demonstrate this effect.[7]

- Cell Culture: Bone marrow-derived macrophages (BMMs) are cultured in α-MEM supplemented with 10% FBS and M-CSF to induce macrophage proliferation.
- Osteoclast Differentiation: To induce osteoclastogenesis, cultured BMMs are treated with RANKL (receptor activator of nuclear factor-κB ligand) and M-CSF.
- Treatment: Cells are simultaneously treated with varying concentrations of **Napyradiomycin B4** or a vehicle control.
- TRAP Staining: After several days of culture, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells are counted to quantify osteoclast formation.

- Gene Expression Analysis: RNA is extracted from treated cells, and real-time PCR is performed to measure the expression levels of osteoclast-specific genes, such as nuclear factor of activated T-cells cytoplasmic 1 (NFATc1) and its downstream targets.[\[7\]](#)

## Mechanism of Action and Signaling Pathway

**Napyradiomycin B4** exerts its anti-osteoclastogenic effects by intervening in specific cellular signaling pathways. It has been demonstrated to inhibit the RANKL-induced MEK-ERK signaling cascade.[\[7\]](#) The binding of RANKL to its receptor RANK normally triggers a series of phosphorylation events, activating MEK and subsequently ERK. This leads to the activation and nuclear translocation of the transcription factor NFATc1, which is the master regulator of osteoclast differentiation. **Napyradiomycin B4** significantly reduces the phosphorylation levels of both MEK and ERK in response to RANKL, thereby disrupting the expression of NFATc1 and its target genes and ultimately inhibiting the formation of mature osteoclasts.[\[7\]](#)



Inhibitory Action of Napyradiomycin B4 on RANKL Signaling

[Click to download full resolution via product page](#)

Caption: **Napyradiomycin B4** inhibits the RANKL-induced MEK-ERK signaling pathway.[\[7\]](#)

## Biological Activities

Beyond its effects on bone cells, **Napyradiomycin B4** and its congeners exhibit a broad range of biological activities, making them promising candidates for further investigation.

- Antibacterial Activity: The napyradiomycin class was initially characterized for its antimicrobial properties, particularly against Gram-positive bacteria.[1][2]
- Cytotoxicity: **Napyradiomycin B4** has shown significant cytotoxicity against various cancer cell lines, including HCT-116 human colon carcinoma.[6][10] Some studies suggest this cytotoxicity is mediated through the induction of apoptosis.[10]
- Enzyme Inhibition: Other members of the napyradiomycin family have been found to inhibit gastric (H<sup>+</sup>-K<sup>+</sup>) ATPases and act as estrogen receptor antagonists.[2]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. Insights for napyradiomycin family: structures, bioactivities and biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
2. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
3. New antibiotic napyradiomycins A2 and B4 and stereochemistry of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
4. NEW ANTIOTIC NAPYRADIOMYCINS A2 AND B4 AND STEREOCHEMISTRY OF NAPYRADIOMYCINS [jstage.jst.go.jp]
5. Napyradiomycin B4 | C25H31Cl3O6 | CID 194892 - PubChem [pubchem.ncbi.nlm.nih.gov]
6. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]
7. pubs.acs.org [pubs.acs.org]

- 8. New Napyradiomycin Analogues from Streptomyces sp. Strain CA-271078 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of Napyradiomycin B4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048081#physical-and-chemical-properties-of-napyradiomycin-b4]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)